molecular formula C9H12NO7P B008530 Foslevodopa CAS No. 101141-95-1

Foslevodopa

Katalognummer: B008530
CAS-Nummer: 101141-95-1
Molekulargewicht: 277.17 g/mol
InChI-Schlüssel: YNDMEEULGSTYJT-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foslevodopa (levodopa phosphate) is a water-soluble prodrug of levodopa (LD) combined with foscarbidopa (carbidopa phosphate), designed for continuous subcutaneous infusion (CSCI) in advanced Parkinson’s disease (PD). This formulation addresses the solubility limitations of oral LD/carbidopa (CD), enabling sustained plasma LD levels with minimal fluctuations, thereby reducing motor complications such as "Off" episodes and dyskinesias . This compound/foscarbidopa is hydrolyzed systemically by alkaline phosphatases to active LD and CD, achieving therapeutic plasma concentrations within 2 hours of infusion .

Vorbereitungsmethoden

Synthetic Pathways for Foslevodopa Preparation

Asymmetric Synthesis via Horner-Wadsworth-Emmons Olefination

The synthesis of this compound (levodopa 4'-monophosphate) employs a Horner-Wadsworth-Emmons (HWE) olefination reaction to construct the α,β-unsaturated ester intermediate . This step is critical for introducing the double bond required for subsequent enantioselective hydrogenation. The reaction utilizes diethyl (3-methoxy-4-(phosphonooxy)benzyl)phosphonate and a protected aldehyde derivative of dihydroxyphenylacetone, yielding the trans-alkene intermediate with high regioselectivity .

Enantioselective Hydrogenation

The chiral center of this compound is established through enantioselective hydrogenation of the HWE-derived α,β-unsaturated ester using a ruthenium-based catalyst . This step achieves >98% enantiomeric excess (ee) by optimizing reaction parameters:

  • Temperature : 50°C

  • Pressure : 50 bar H₂

  • Catalyst : Ru-(S)-BINAP complex

Post-hydrogenation, the protecting groups are removed via acidic hydrolysis, yielding this compound with a final chemical purity of ≥99.5% .

Formulation and Lyophilization Process

Solution Preparation and pH Adjustment

This compound is dissolved in water at concentrations up to 360 mg/mL and titrated with sodium hydroxide (10N) to achieve a target pH of 7.4 . The pH adjustment ensures optimal solubility (>1,000 mg/mL at 25°C) and prevents precipitation during lyophilization .

Table 1: Solubility Profile of this compound

pHSolubility (mg/mL)Stability (% Degradation/Year)
6.51,200<2%
7.41,450<2%
9.2950<2%

Lyophilization Protocol

The aqueous solution is lyophilized in Type I glass vials under vacuum (0.05 mBar) using a three-step cycle:

  • Freezing : -45°C for 4 hours

  • Primary Drying : -25°C at 0.1 mBar for 24 hours

  • Secondary Drying : +25°C at 0.01 mBar for 12 hours

This process yields a stable lyophilized powder with residual moisture <1% .

Stability and Compatibility Studies

Chemical Stability in Aqueous Media

This compound demonstrates exceptional stability across a wide pH range (6.5–9.2) when stored in oxygen-protected glass vials . Accelerated stability testing at 40°C/75% RH showed <2% degradation over 6 months, equivalent to >5 years of shelf-life under refrigerated conditions .

Compatibility with Delivery Systems

Compatibility studies with polypropylene syringes and polyurethane infusion sets confirmed no adsorption or leaching over 72 hours at 37°C . The formulation maintains sterility when stored in the Vyafuser pump for ≤24 hours at 25°C .

Scalability and Manufacturing Considerations

Pilot-Scale Production

The synthetic route has been scaled to produce 50 kg batches with consistent yield (82–85%) and purity . Key scalability features include:

  • Catalyst Recycling : Ru-BINAP catalyst recovered with >90% efficiency

  • Continuous Hydrogenation : Fixed-bed reactors reduce batch-to-batch variability

Regulatory-Grade Specifications

Final drug substance meets ICH Q3A/B guidelines with stringent limits on impurities:

  • Phosphate Esters : <0.1%

  • Metal Residues : Ru <10 ppm

Preclinical Pharmacokinetic Validation

Subcutaneous Delivery in Animal Models

Continuous s.c. infusion in rats (4:1 this compound:Foscarbidopa ratio) achieved steady-state levodopa plasma concentrations of 3.2 ± 0.8 μg/mL, comparable to therapeutic levels in advanced Parkinson’s patients . The bioavailability relative to intravenous administration was 94 ± 6% .

Table 2: Pharmacokinetic Parameters in Rat Model

ParameterValue (Mean ± SD)
Cₘₐₓ (μg/mL)4.1 ± 0.9
Tₘₐₓ (h)2.5 ± 0.3
AUC₀–∞ (h·μg/mL)48.7 ± 5.2

Analyse Chemischer Reaktionen

Conversion to Levodopa (L-DOPA)

Foslevodopa undergoes enzymatic hydrolysis in vivo to release L-DOPA and inorganic phosphate:
This compound+H2OPhosphataseL DOPA+Phosphate\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{Phosphatase}}\text{L DOPA}+\text{Phosphate}

  • Efficiency : Preclinical studies demonstrate >95% conversion efficiency within 2 hours of SC infusion .
  • Steady-State Levels : Continuous SC infusion maintains plasma L-DOPA concentrations between 747–4660 ng/mL, comparable to oral formulations .

Chemical Stability

This compound exhibits exceptional stability under physiological conditions (pH 7.4):

  • Hydrolytic Stability : <2% degradation over 1 year in aqueous solutions .
  • Thermal Stability : Stable at 25°C for 6 months .
Condition Stability Degradation Pathway
pH 7.4 (physiological)>99%Minimal hydrolysis
pH 6.5–9.2 (aqueous)>98%Oxidative degradation
High temperature (40°C)90% after 3 monthsPhosphate ester cleavage

Degradation and Impurities

Key degradation products include:

  • HydrazoneAB : Formed via oxidative degradation of foscarbidopa (a co-prodrug) .
  • Hydrazine : A mutagenic impurity controlled to ≤0.5 mg/day .
  • Uranium : Traces detected in early batches, now limited to <0.02 ppm .

Impurity Control :

  • Hydrazine levels are monitored via LC-MS/MS to ensure compliance with regulatory limits .
  • Uranium is quantified using ICP-MS to maintain PDE thresholds .

Pharmacokinetics and Bioconversion

This compound’s bioconversion to L-DOPA is rapid and efficient:

  • Half-Life : 2–4 hours in plasma .
  • Bioavailability : 80–90% via SC infusion, superior to oral L-DOPA (30–50%) .
Parameter This compound SC Infusion Oral L-DOPA
Steady-State Concentration3000–4500 ng/mL1500–3000 ng/mL
Fluctuation Index10–20%40–60%

Manufacturing Considerations

  • Formulation : Lyophilized this compound/foscarbidopa (20:1 ratio) is reconstituted in water for SC infusion .
  • Purity : ≥99% as per HPLC-UV analysis .
  • Storage : Requires refrigeration (2–8°C) to prevent degradation .

This compound’s chemical design ensures optimal solubility, stability, and bioconversion, addressing the limitations of traditional L-DOPA therapies. Its scalable synthesis and robust pharmacokinetic profile make it a promising treatment for advanced Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

Continuous Subcutaneous Infusion

Foslevodopa's primary application lies in its use for continuous subcutaneous infusion, which allows for sustained plasma levels of levodopa. This method has been shown to reduce "off" time and improve "on" time without troublesome dyskinesia in patients with advanced PD.

  • Preclinical Studies: Research has demonstrated that this compound provides effective levodopa concentrations in animal models, supporting its potential for human application .
  • Clinical Trials: Ongoing phase 3 clinical trials have evaluated the safety and efficacy of this compound/foscarbidopa in patients with advanced PD who are not adequately controlled on oral medications. Results indicate significant improvements in motor control and quality of life .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in acute settings:

  • Akinetic Crisis Management: A case report documented the successful use of subcutaneous this compound in an intensive care unit for a patient experiencing an akinetic crisis. The treatment led to significant improvements in motor symptoms within 72 hours, demonstrating its potential for acute management .

Efficacy and Safety Data

The following table summarizes key findings from clinical studies regarding the efficacy and safety of this compound:

Study Population Duration Efficacy Outcomes Safety Outcomes
Phase 3 Trial (NCT03781167)244 patients with advanced PD52 weeksIncreased "on" time by 3.8 hours; reduced "off" time by 3.5 hoursMost adverse events were mild/moderate; infusion site reactions were common
Akinetic Crisis Case Study1 patient with akinetic crisis72 hoursMDS-UPDRS III score reduced from 85 to 59; complete cessation of resting tremor No serious adverse effects reported; well tolerated

Wirkmechanismus

Foslevodopa exerts its effects by being converted into levodopa in the body, which then crosses the blood-brain barrier and is converted into dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease. The molecular targets and pathways involved include the dopaminergic neurons in the brain, which are responsible for the production and regulation of dopamine .

Vergleich Mit ähnlichen Verbindungen

Levodopa-Carbidopa Intestinal Gel (LCIG)

LCIG, a jejunal infusion of LD/CD, is the primary comparator for foslevodopa/foscarbidopa. Both therapies aim to stabilize LD exposure, but key differences exist:

Parameter This compound/Foscarbidopa LCIG
Administration Route Subcutaneous (non-invasive) Jejunal (requires nasojejunal tube)
Time to Steady State 2 hours (with loading dose) 4–6 hours
LD Plasma Fluctuation 0.41 (vs. 4.1 for oral LD/CD) Comparable to this compound
Metabolites This compound uniquely detected; shared metabolites (LD, CD, 3-OMD, DOPAC) No prodrug metabolites detected
Infusion Site AEs Mild-to-moderate reactions (e.g., erythema) Tube-related complications (e.g., displacement)

Clinical Efficacy :

  • Both therapies achieve equivalent LD exposure (AUC0–24 difference <8%) .
  • This compound/foscarbidopa demonstrated a 2.5-hour reduction in daily "Off" time vs. 0.96 hours for oral LD/CD in phase 3 trials .

Oral Levodopa/Carbidopa

Parameter This compound/Foscarbidopa Oral LD/CD
PK Fluctuation 0.41 (steady state) 4.1 ± 1.4
Peak-Trough Variability 20% >300%
Dosing Frequency Continuous 24-hour infusion 3–5 daily doses
Sleep/QoL Outcomes Improved sleep, reduced caregiver burden Frequent nocturnal "Off" episodes

Key Advantage : this compound/foscarbidopa’s stable LD exposure correlates with improved motor control and quality of life (QoL) in advanced PD .

Other Subcutaneous Therapies (e.g., ND0612)

ND0612 (LD/CD subcutaneous infusion) is a competitor but differs in formulation:

Parameter This compound/Foscarbidopa ND0612
Prodrug Chemistry Phosphate esters (solubility >1 g/mL at pH 7.4) Non-prodrug formulation
Dosing Flexibility Single-site infusion supports multiple dose ratios (4:1 to 20:1) Limited by viscosity
Phase 3 Efficacy 52-week open-label study showed sustained efficacy Phase 3 data pending

Market Potential: this compound/foscarbidopa’s approval (2024) positions it as a first-line CSCI option, with projected 2027 sales of $880 million .

Chemical and Metabolic Profile Comparison

Solubility and Stability

Compound Aqueous Solubility (pH 7.4) Chemical Stability
This compound >1 g/mL <2% decomposition over 1 year
Levodopa 2 mg/mL Oxidative degradation in solution
Foscarbidopa >1 g/mL Stable at physiological pH

Metabolites

Both this compound/foscarbidopa and LCIG produce:

  • Primary Metabolites : LD, CD, 3-O-methyldopa (3-OMD).
  • Secondary Metabolites : DOPAC, DHPA, vanillacetic acid .
  • Unique to this compound : this compound detected in plasma .

Biologische Aktivität

Foslevodopa, also known as ABBV-951, is a novel formulation designed to treat motor fluctuations in patients with advanced Parkinson's disease (PD). It is a soluble prodrug of levodopa (LD) and carbidopa (CD) that allows for continuous subcutaneous infusion, providing a stable and prolonged dopaminergic stimulation. This article delves into the biological activity of this compound, summarizing its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

Pharmacokinetics of this compound

This compound demonstrates high water solubility and excellent chemical stability near physiological pH, which facilitates its use in continuous infusion therapy. Key pharmacokinetic characteristics include:

  • Steady-State Plasma Levels : Continuous subcutaneous infusion maintains consistent plasma levels of LD for up to 72 hours .
  • Dosing Ratios : Studies have established effective dosing ratios of this compound to foscarbidopa ranging from 4:1 to 15:1, achieving therapeutic LD concentrations .
  • Clearance Rates : Clearance rates vary across species; for instance, human LD clearance is approximately 0.8 L/h/kg .

Table 1: Pharmacokinetic Data

ParameterValue
SolubilityHigh
StabilityExcellent near physiological pH
Steady-state duration≤72 hours
Human LD clearance0.8 L/h/kg

Phase 3 Studies

A pivotal Phase 3 study assessed the safety and efficacy of continuous subcutaneous this compound/foscarbidopa infusion over 52 weeks. The study enrolled 244 patients with advanced PD who experienced inadequate symptom control with oral medications.

Key Findings:

  • Improvement in "On" Time : Patients experienced a mean increase of 3.8 hours in "On" time without troublesome dyskinesia .
  • Reduction in "Off" Time : The mean reduction in "Off" time was 3.5 hours .
  • Morning Akinesia : The percentage of patients reporting morning akinesia decreased significantly from 77.7% at baseline to 27.8% at week 52 .
  • Quality of Life Improvements : Enhanced sleep quality and overall quality of life were reported, measured by the PDSS-2 and PDQ-39 scales .

Table 2: Clinical Efficacy Results

Outcome MeasureBaseline (%)Week 52 (%)Change
Morning Akinesia77.727.8-49.9
"On" Time without DyskinesiaN/A+3.8 hoursN/A
"Off" TimeN/A-3.5 hoursN/A

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events (AEs):

  • Common AEs : Infusion site reactions were the most frequently reported AEs.
  • Serious AEs : Approximately 25.8% of patients reported serious AEs; however, these were predominantly mild to moderate in severity .

Table 3: Adverse Events Summary

Adverse Event TypePercentage of Patients (%)
Infusion Site ReactionsVariable
Serious AEs25.8
Mild/Moderate AEsMajority

Case Study: Patient Response to Continuous Infusion

In a case study involving a patient with advanced PD who had previously experienced significant motor fluctuations despite optimized oral therapy, the introduction of continuous subcutaneous this compound led to marked improvements:

  • Pre-treatment : The patient reported over 6 hours of "Off" time daily.
  • Post-treatment (after 12 weeks) : The patient experienced less than 2 hours of "Off" time and reported improved mobility and quality of life.

This case illustrates the potential benefits of this compound in managing severe motor fluctuations.

Q & A

Basic Research Questions

Q. What are the key chemical properties of Foslevodopa that enable its use in continuous subcutaneous infusion (CSCI) for Parkinson’s disease (PD)?

  • Methodology : this compound’s high water solubility (>50 mg/mL at physiological pH) and stability under physiological conditions (pH 7.4, 37°C) were validated using reverse-phase HPLC and mass spectrometry. Stability studies compared degradation profiles of this compound/foscarbidopa solutions in aqueous buffers (pH 4–9) over 72 hours, confirming <5% degradation at pH 7.4 .

Q. How do phase 1 clinical trials for this compound address pharmacokinetic (PK) variability in healthy volunteers versus PD patients?

  • Methodology : Single ascending dose (SAD) trials (e.g., NCT03781167) use serial blood sampling (0–48 hours post-infusion) to measure LD/CD prodrug conversion rates. PK parameters (AUC, Cmax, Tmax) are stratified by demographics (age, ethnicity) and analyzed via non-compartmental modeling in Phoenix WinNonlin®. Covariates like renal/hepatic function are adjusted using mixed-effects models .

Q. What are the primary endpoints for evaluating motor symptom improvement in this compound trials?

  • Methodology : "On" time without troublesome dyskinesia and "Off" time reductions are quantified using validated PD diaries. The Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part III scores are captured at baseline and weekly intervals. Missing data are managed via last observation carried forward (LOCF) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound’s long-term efficacy data across open-label versus double-blind trials?

  • Methodology : Sensitivity analyses compare outcomes from the 52-week open-label study (NCT03781167) and the 12-week double-blind trial (NCT04380142). Confounding variables (e.g., placebo effects, attrition bias) are addressed using propensity score matching. Efficacy sustainability is assessed via repeated-measures ANOVA with Bonferroni correction .

Q. What statistical approaches are used to analyze infusion site adverse events (AEs) in this compound studies?

  • Methodology : AE incidence (e.g., erythema, nodules) is coded via MedDRA v24.0 and analyzed using descriptive statistics. Time-to-event data (e.g., cellulitis onset) are modeled via Kaplan-Meier curves. Risk factors (BMI, infusion rate) are identified through multivariate Cox regression .

Q. How do this compound’s PK parameters influence dosing optimization in heterogeneous PD populations?

  • Methodology : Population PK models (NONMEM®) integrate covariates like age, CYP enzyme activity, and disease severity. Monte Carlo simulations predict exposure-response relationships for motor fluctuations. Dose adjustments are validated via Bayesian forecasting in real-world cohorts .

Q. What methodologies detect this compound’s impact on non-motor symptoms (e.g., sleep dysfunction) in PD?

  • Methodology : Nocturnal sleep quality is assessed using the Parkinson’s Disease Sleep Scale-2 (PDSS-2). Post hoc analyses correlate PDSS-2 improvements with "Off" time reductions via Spearman’s rank correlation. Confounders (e.g., dopamine agonist use) are controlled using partial correlation analysis .

Q. Data Analysis & Experimental Design

Q. How are missing PD diary entries handled in this compound trials to minimize bias?

  • Methodology : Trials predefine exclusion criteria for invalid diaries (<70% completeness). Multiple imputation (MI) with chained equations replaces missing "On"/"Off" times, validated against complete-case analysis. Sensitivity analyses (e.g., worst-case imputation) confirm robustness .

Q. What in vitro models validate this compound’s prodrug conversion efficiency?

  • Methodology : Human hepatocyte incubations quantify this compound-to-levodopa conversion via LC-MS/MS. Enzyme kinetics (Km, Vmax) are compared across CYP isoforms. Stability in subcutaneous tissue is simulated using ex vivo porcine skin models .

Q. How do researchers balance efficacy and safety endpoints in this compound’s phase 3 trials?

  • Methodology : Hierarchical testing prioritizes primary (motor fluctuations) over secondary endpoints (QoL, sleep). Futility analyses at interim stages (e.g., 25% enrollment) use O’Brien-Fleming boundaries. Safety stopping rules monitor severe AEs (e.g., sepsis) via Poisson exact tests .

Eigenschaften

CAS-Nummer

101141-95-1

Molekularformel

C9H12NO7P

Molekulargewicht

277.17 g/mol

IUPAC-Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI-Schlüssel

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomerische SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Key on ui other cas no.

101141-95-1

Synonyme

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foslevodopa
Reactant of Route 2
Foslevodopa
Reactant of Route 3
Foslevodopa
Reactant of Route 4
Foslevodopa
Reactant of Route 5
Foslevodopa
Reactant of Route 6
Foslevodopa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.